![molecular formula C12H12N2O B2596492 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-35-7](/img/structure/B2596492.png)

7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

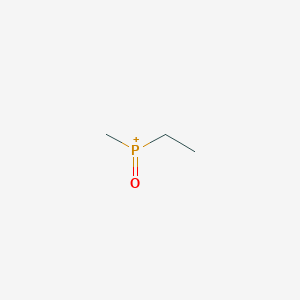

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, has been reported . The synthesis involves a series of reactions, including the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .Molecular Structure Analysis

The molecular structure of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline consists of a pyrroloquinoline core with a methoxy group attached to the 7-position. The molecule has a planar structure, which is typical for aromatic compounds.Chemical Reactions Analysis

While specific chemical reactions involving 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline have not been detailed in the search results, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their reactivity .Applications De Recherche Scientifique

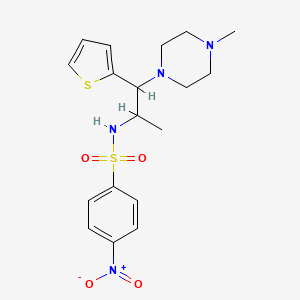

- Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is associated with various cancers. Researchers have explored 1H-pyrrolo[2,3-b]pyridine derivatives, including 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, as potent FGFR inhibitors . These compounds show promising activities against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated significant FGFR inhibitory activity, making it a potential lead compound for further optimization. In vitro studies also revealed its impact on breast cancer cell proliferation, apoptosis, migration, and invasion .

- Researchers have developed synthetic methods for preparing 3H-pyrrolo[2,3-c]quinolines, which share a similar core structure with our compound . Exploring derivatives and modifications could lead to novel applications.

FGFR Inhibition in Cancer Therapy

Synthetic Methods and Derivatives

Orientations Futures

The future directions for research on 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. For instance, the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives and their potential as FGFR inhibitors suggest promising avenues for future research .

Mécanisme D'action

Target of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline, also known as 7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, primarily targets the fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By targeting FGFRs, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can modulate various cellular processes that are often dysregulated in cancer .

Mode of Action

7-Methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. By preventing this autophosphorylation, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline effectively blocks the signal transduction that leads to uncontrolled cell growth and proliferation .

Biochemical Pathways

The inhibition of FGFRs by 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline affects several key biochemical pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways. These pathways are involved in regulating cell cycle progression, apoptosis, and angiogenesis. By disrupting these pathways, 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can induce cell cycle arrest and promote apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and distributed throughout the body, with a preference for tissues expressing high levels of FGFRs. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline include the inhibition of cell proliferation, induction of apoptosis, and reduction of angiogenesis. By targeting FGFRs and disrupting key signaling pathways, the compound can effectively reduce tumor growth and metastasis. These effects make 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline a promising candidate for cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and binding affinity. Additionally, interactions with other drugs or biomolecules can impact its bioavailability and therapeutic outcomes .

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors

Propriétés

IUPAC Name |

7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-10-3-2-8-6-9-4-5-13-12(9)14-11(8)7-10/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPJQHXCCTXKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC3=C(CCN3)C=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2596411.png)

![3-[(4-Methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2596415.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride](/img/structure/B2596416.png)

![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide](/img/structure/B2596431.png)